![molecular formula C17H15Cl3N2O2S B5082913 4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5082913.png)
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. JAK2 and STAT3 are critical components of the JAK/STAT signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This, in turn, prevents the phosphorylation and activation of STAT3, which is downstream of JAK2. STAT3 is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and survival. By inhibiting the JAK/STAT signaling pathway, this compound prevents the activation of these genes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. It also reduces the production of pro-inflammatory cytokines and chemokines, suppresses the activation of autoimmune T cells, and ameliorates the symptoms of autoimmune disorders.
実験室実験の利点と制限
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of JAK2 and STAT3 signaling pathways, which makes it a valuable tool for studying the role of these pathways in various diseases. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. It also has poor solubility in aqueous solutions, which can limit its use in some experimental systems.
将来の方向性
There are several future directions for research on 4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One potential direction is to study the efficacy of this compound in combination with other drugs for the treatment of cancer, inflammation, and autoimmune disorders. Another potential direction is to develop more potent and specific inhibitors of JAK/STAT signaling pathways based on the structure of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and to identify potential biomarkers for predicting its therapeutic efficacy.
合成法
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 4-isopropoxybenzoyl chloride with 2,4,5-trichloroaniline to obtain 4-isopropoxy-N-(2,4,5-trichlorophenyl)benzamide. This intermediate is then reacted with potassium thiocyanate and carbon disulfide in the presence of sodium ethoxide to obtain this compound.
科学的研究の応用
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the JAK/STAT signaling pathway. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, this compound has been shown to suppress the activation of autoimmune T cells.
特性
IUPAC Name |
4-propan-2-yloxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2S/c1-9(2)24-11-5-3-10(4-6-11)16(23)22-17(25)21-15-8-13(19)12(18)7-14(15)20/h3-9H,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZUQIRVZGOMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5082845.png)
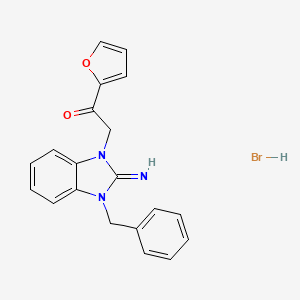
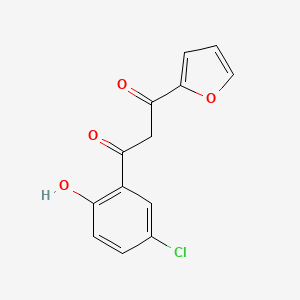
![1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082871.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5082878.png)
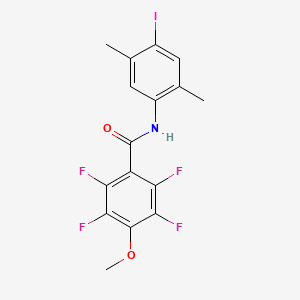
![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5082884.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5082886.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
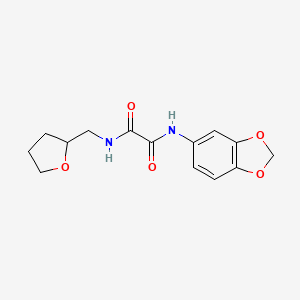
![1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5082902.png)
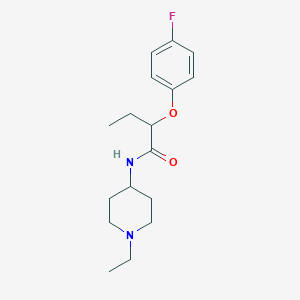
![N-allyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5082918.png)
![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5082919.png)
